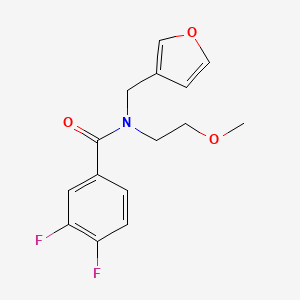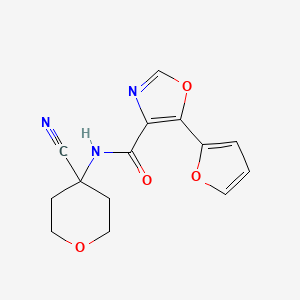
N-(4-Cyanooxan-4-YL)-5-(furan-2-YL)-1,3-oxazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Cyanooxan-4-YL)-5-(furan-2-YL)-1,3-oxazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as 'COFA' and has been studied extensively for its unique properties and potential uses.
科学的研究の応用
Energetic Material Synthesis
Compounds based on oxadiazole and furazan rings have been synthesized for applications in insensitive energetic materials. These compounds exhibit moderate thermal stabilities and are insensitive to impact and friction, indicating their potential as safer alternatives to traditional explosives. The synthesis involves combining oxadiazole and furazan rings, highlighting their utility in creating high-performance energetic materials with superior detonation performance compared to traditional explosives like TNT (Yu et al., 2017).
Pharmacological Activities
Oxadiazole or furadiazole ring-containing derivatives are known for their broad range of chemical and biological properties, including antibacterial, antitumor, anti-viral, and antioxidant activities. This review underscores the therapeutic potential of these compounds, providing a comprehensive overview of their pharmacological effects and synthetic routes, thereby highlighting their significance in drug development (Siwach & Verma, 2020).
Innovative Synthetic Methods
Research on oxazoles and furans has led to innovative synthetic methods for creating activated carboxylates and other macrolides. These methods leverage the unique reactivity of oxazoles and furans to develop new synthetic pathways, contributing to the synthesis of complex molecules with potential applications in medicinal chemistry and materials science (Wasserman et al., 1981).
PET Imaging Applications
PET imaging of microglia by targeting macrophage colony-stimulating factor 1 receptor (CSF1R) using specific compounds highlights the application of furan derivatives in diagnostic imaging. These compounds facilitate the non-invasive imaging of neuroinflammation, offering insights into the immune environment of central nervous system malignancies and monitoring neuroinflammatory effects of therapies (Horti et al., 2019).
特性
IUPAC Name |
N-(4-cyanooxan-4-yl)-5-(furan-2-yl)-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4/c15-8-14(3-6-19-7-4-14)17-13(18)11-12(21-9-16-11)10-2-1-5-20-10/h1-2,5,9H,3-4,6-7H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZTYWJIBEJLBBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C#N)NC(=O)C2=C(OC=N2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


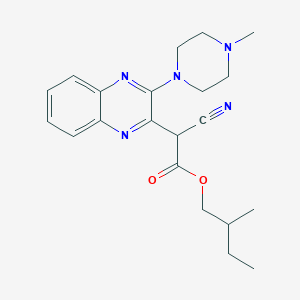

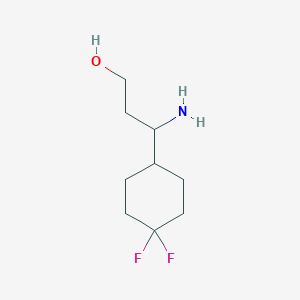
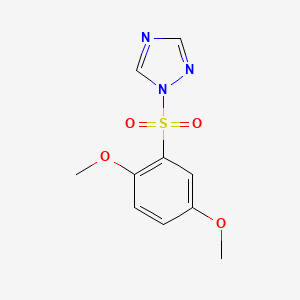
![N-[4-(1H-benzimidazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide](/img/structure/B2457403.png)
![2-(3-(3,4-dichlorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetic acid](/img/structure/B2457405.png)
![1-({[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-methylpiperidine](/img/structure/B2457407.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2,6-diphenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2457411.png)
![(Z)-ethyl 1-methyl-5-oxo-2-((3,4,5-trimethoxybenzoyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2457412.png)
